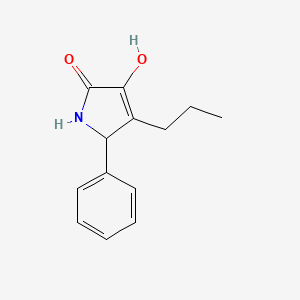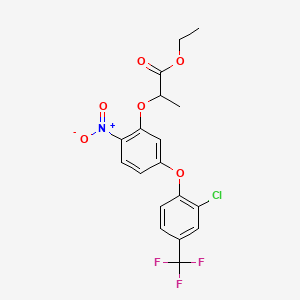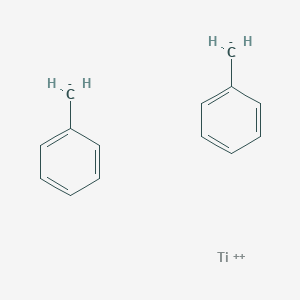
Titanium(2+) bis(phenylmethanide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium(2+) bis(phenylmethanide) is a coordination compound featuring a titanium ion coordinated with two phenylmethanide ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Titanium(2+) bis(phenylmethanide) typically involves the reaction of titanium(IV) chloride with phenylmethanide anions under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The general reaction can be represented as follows:
TiCl4+2PhCH2−→Ti(PhCH2)2+2Cl−
Industrial Production Methods
Industrial production of Titanium(2+) bis(phenylmethanide) may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Titanium(2+) bis(phenylmethanide) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium.
Reduction: It can be reduced to lower oxidation states or even elemental titanium under specific conditions.
Substitution: The phenylmethanide ligands can be substituted with other ligands, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using ligands with higher binding affinities or under specific solvent conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) compounds, while reduction could produce titanium(0) or titanium(II) species.
Aplicaciones Científicas De Investigación
Titanium(2+) bis(phenylmethanide) has several scientific research applications, including:
Catalysis: It can act as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is used in the synthesis of advanced materials with unique properties, such as high strength and corrosion resistance.
Biological Applications: Research is ongoing to explore its potential use in biomedical applications, including drug delivery and imaging.
Mecanismo De Acción
The mechanism of action of Titanium(2+) bis(phenylmethanide) involves its ability to coordinate with other molecules and ions. This coordination can alter the electronic properties of the compound, making it reactive in various chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Titanium(IV) chloride: A common precursor in the synthesis of titanium compounds.
Titanium(IV) alkoxides: Used in the production of titanium dioxide and other materials.
Titanium(IV) bis(phenolate): Another coordination compound with similar applications in catalysis and materials science.
Uniqueness
Titanium(2+) bis(phenylmethanide) is unique due to its specific coordination environment and the properties imparted by the phenylmethanide ligands. This uniqueness makes it valuable in specialized applications where other titanium compounds may not be as effective.
Propiedades
Número CAS |
37096-06-3 |
|---|---|
Fórmula molecular |
C14H14Ti |
Peso molecular |
230.13 g/mol |
Nombre IUPAC |
methanidylbenzene;titanium(2+) |
InChI |
InChI=1S/2C7H7.Ti/c2*1-7-5-3-2-4-6-7;/h2*2-6H,1H2;/q2*-1;+2 |
Clave InChI |
ZRDHAWVFZDSFOW-UHFFFAOYSA-N |
SMILES canónico |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Ti+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




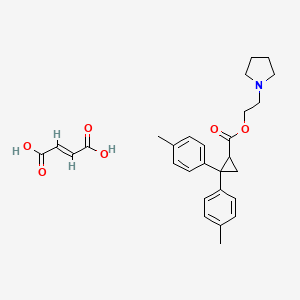

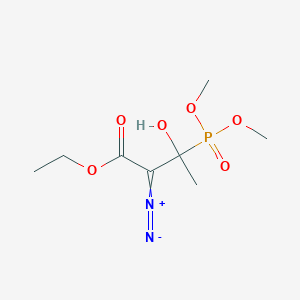

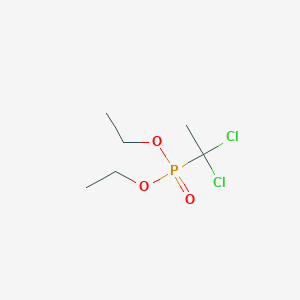
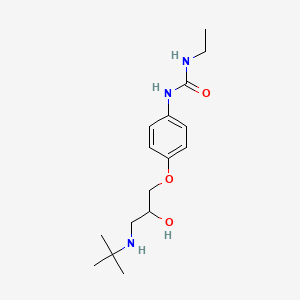

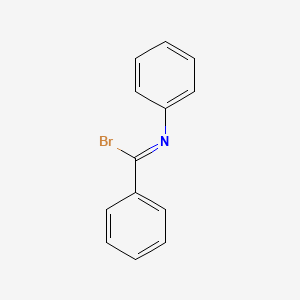
![Ethyl 2-methyl-5-oxo-5lambda~5~-furo[3,2-c]pyridine-3-carboxylate](/img/structure/B14659720.png)
